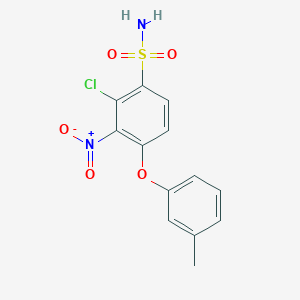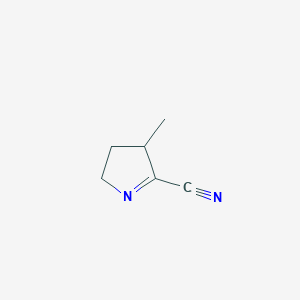
Methyl 4-nitro-5-oxoundecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-nitro-5-oxoundecanoate is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro groups (-NO₂) attached to a carbon atom. This compound is particularly interesting due to its unique structure, which combines a nitro group with a ketone and an ester functional group. This combination of functional groups makes it a versatile compound with various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-nitro-5-oxoundecanoate can be achieved through several synthetic routes. One common method involves the nitration of a suitable precursor compound, such as methyl undecanoate, using a nitrating agent like nitric acid. The reaction typically requires an acidic medium and controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Another approach involves the oxidation of a primary amine precursor to introduce the nitro group. This can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under specific reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-nitro-5-oxoundecanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives with higher oxidation states.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted products with different functional groups replacing the nitro group.
Wissenschaftliche Forschungsanwendungen
Methyl 4-nitro-5-oxoundecanoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique combination of functional groups makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of Methyl 4-nitro-5-oxoundecanoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ketone and ester groups can undergo nucleophilic addition and substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-nitro-5-oxoundecanoate can be compared with other nitro compounds, such as:
Nitromethane: A simple nitro compound with a single nitro group attached to a methane molecule.
Nitrobenzene: An aromatic nitro compound with a nitro group attached to a benzene ring.
Methyl 4-nitrobenzoate: A compound with a nitro group and an ester group attached to a benzene ring.
Uniqueness
This compound is unique due to its combination of a nitro group, a ketone group, and an ester group in a single molecule. This combination of functional groups provides it with distinct reactivity and versatility, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
88238-91-9 |
|---|---|
Molekularformel |
C12H21NO5 |
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
methyl 4-nitro-5-oxoundecanoate |
InChI |
InChI=1S/C12H21NO5/c1-3-4-5-6-7-11(14)10(13(16)17)8-9-12(15)18-2/h10H,3-9H2,1-2H3 |
InChI-Schlüssel |
MPUVXGUDWHKKGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)C(CCC(=O)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(Pentane-1,5-diyl)bis[4-(bromomethyl)benzene]](/img/structure/B14394689.png)

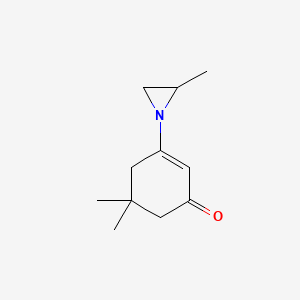

![1,2-Dimethyl-3-[3-(propan-2-yl)-1H-pyrrol-2-yl]-1H-indole](/img/structure/B14394716.png)
![N-{[4-(Benzyloxy)phenyl]methyl}formamide](/img/structure/B14394723.png)
![2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane](/img/structure/B14394744.png)
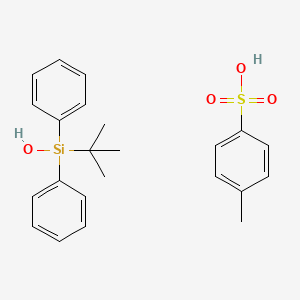
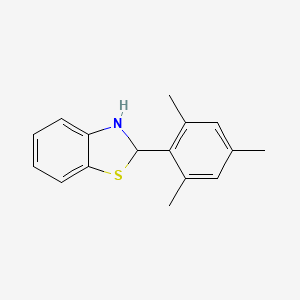

![N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14394764.png)
